4-bromo-5-methoxypyridin-2(1H)-one
Description
Significance of 2-Pyridones as Heterocyclic Scaffolds in Organic Synthesis
The 2-pyridone scaffold is considered a "privileged scaffold" in medicinal chemistry and is a cornerstone in the synthesis of numerous natural products, pharmaceuticals, and advanced organic materials. researchgate.netresearchgate.netrsc.org Its derivatives have been shown to possess a wide spectrum of biological activities, making them attractive targets for drug discovery programs. researchgate.net The versatility of the 2-pyridone ring allows for extensive functionalization, enabling the creation of diverse molecular libraries. researchgate.netiipseries.org
Organic chemists have developed numerous methods for the synthesis and modification of 2-pyridones. rsc.orgiipseries.org These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-coupling and C-H activation reactions. researchgate.netiipseries.org The development of efficient synthetic routes has facilitated access to complex 2-pyridone derivatives, which are crucial for exploring their potential in various fields. iipseries.org Furthermore, 2-pyridones serve as important ligands in coordination chemistry, forming complexes with metal ions that have applications in catalysis and materials science. researchgate.netiipseries.org
Overview of Halogenated and Alkoxy-Substituted Pyridin-2(1H)-ones in Advanced Chemical Transformations
The introduction of halogen and alkoxy substituents onto the 2-pyridone ring significantly enhances its utility as a synthetic intermediate. Halogen atoms, such as bromine and chlorine, serve as versatile handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. acs.orgresearchgate.net This allows for the regioselective introduction of aryl or other organic fragments, providing a powerful tool for building molecular complexity. acs.org The strategic placement of halogens on the pyridone core enables sequential and selective reactions, facilitating the synthesis of highly substituted, focused compound libraries. acs.org
Alkoxy groups, such as the methoxy (B1213986) group, influence the electronic properties of the pyridone ring and can direct the regioselectivity of certain reactions. nih.govrsc.orgarkat-usa.org The presence of both halogen and alkoxy substituents on the same pyridone scaffold, as seen in 4-bromo-5-methoxypyridin-2(1H)-one, creates a highly valuable building block. This combination allows for a stepwise and controlled functionalization of the heterocyclic core, making such compounds key intermediates in multi-step synthetic sequences. google.comgoogle.com The interplay between the electron-donating nature of the alkoxy group and the reactivity of the carbon-halogen bond is a critical aspect of their chemistry. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-3-8-6(9)2-4(5)7/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKSZFSABRWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 5 Methoxypyridin 2 1h One and Precursors
Retrosynthetic Analysis of the Target Compound
A logical retrosynthetic analysis of 4-bromo-5-methoxypyridin-2(1H)-one suggests key disconnections to simplify the structure into more readily available starting materials. The primary disconnection is the carbon-bromine bond, pointing to an electrophilic bromination of a 5-methoxypyridin-2(1H)-one precursor.
However, a more documented and industrially applied pathway involves the demethylation of a protected precursor. google.com This leads to the following retrosynthetic sequence:
Target Compound: this compound (VI)
Precursor 1: 4-bromo-2,5-dimethoxypyridine (B2638541) (V). This disconnection relies on a selective demethylation at the 2-position. google.com
Precursor 2: 2,5-dimethoxypyridine (B1356635) (III). The C4-Br bond in compound (V) can be installed via bromination of (III). A common route involves converting the pyridine (B92270) to a boronic acid intermediate first. google.com
This analysis identifies 2,5-dimethoxypyridine as a strategic starting material, from which the target compound can be constructed through a sequence of borylation, bromination, and demethylation.
Direct Synthesis Approaches
Direct approaches aim to introduce the necessary functional groups onto a pre-formed pyridine or pyridinone ring system in the final stages of the synthesis.
The direct bromination of a 5-methoxypyridin-2(1H)-one scaffold presents a challenge in regioselectivity. The electronic properties of the substituents—the electron-donating methoxy (B1213986) group and the electron-withdrawing nature of the pyridinone ring—dictate the position of electrophilic attack. The methoxy group at C5 and the amide-like character of the ring direct electrophiles to the C4 and C6 positions.
N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated heterocyclic systems, including methoxy-substituted pyridines. nih.govresearchgate.net The reaction conditions, particularly the solvent, can significantly influence the outcome. For instance, studies on similarly activated pyridines show that solvents like acetonitrile (B52724) or chloroform (B151607) can facilitate regioselective bromination. researchgate.netnih.gov The reaction proceeds via electrophilic aromatic substitution, where the electron-rich pyridine ring attacks the bromine atom of the NBS. The methoxy group strongly activates the ortho (C4 and C6) positions, but steric and electronic factors of the pyridinone ring favor substitution at C4.
Table 1: Illustrative Regioselective Bromination Conditions for Activated Heterocycles
| Substrate | Reagent | Solvent | Conditions | Outcome | Reference |
| Methoxy-activated Pyridines | NBS | Acetonitrile, CCl₄ | Room Temp. | High regioselectivity for monobromination | researchgate.net |
| 5-Methoxybacteriochlorin | NBS | THF | Room Temp., 30 min | 85% yield of 15-bromo derivative | nih.gov |
| Compound 5 (Aromatic) | NBS | Acetonitrile | 0°C to Room Temp. | Electrophilic Aromatic Bromination | nih.gov |
A key and well-documented step in the synthesis of this compound is the selective demethylation of 4-bromo-2,5-dimethoxypyridine. google.com This transformation converts the 2-methoxy group into a hydroxyl group, leading to the more stable 2-pyridone tautomer.
The reaction is typically performed in high-boiling polar solvents, such as alcohols, at elevated temperatures. The choice of solvent and temperature is crucial for achieving high conversion rates and facilitating work-up. While various demethylating agents like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) are known for cleaving aryl methyl ethers, this specific synthesis has been optimized using alcohol solvents which may be assisted by an acid. google.comasianpubs.org
Table 2: Conditions for Demethylation of 4-bromo-2,5-dimethoxypyridine
| Solvent | Temperature | Notes | Reference |
| 2-Propanol | Reflux (approx. 82°C) | Preferred due to convenient work-up | google.com |
| 1-Butanol (B46404) | 75°C to 120°C | General effective temperature range | google.com |
| tert-Amyl-alcohol | 75°C to 120°C | Provides excellent conversion and phase separation | google.com |
Synthesis via Functionalization of Pyridine Derivatives
These routes involve building the required substitution pattern on a pyridine ring before converting it to the final pyridinone product.
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. znaturforsch.comclockss.org In this context, a methoxy group can direct a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent carbon atom. arkat-usa.orgresearchgate.net
The synthesis of the key precursor, 4-bromo-2,5-dimethoxypyridine, starts from 2,5-dimethoxypyridine. A reported sequence involves a lithiation-borylation process followed by replacement of the boryl group with bromide. google.com This multi-step approach ensures high regioselectivity.
Lithiation/Borylation: 2,5-dimethoxypyridine is treated with a strong lithium base to deprotonate the C4 position, followed by quenching with a boron electrophile (e.g., triisopropyl borate) to form (2,5-dimethoxypyridin-4-yl)boronic acid. google.com
Bromination: The resulting boronic acid is then subjected to bromination, where the boronic acid group is replaced by a bromine atom to yield 4-bromo-2,5-dimethoxypyridine. google.com
This method provides excellent control over the introduction of the bromine atom at the desired C4 position, avoiding the formation of other isomers.
Table 3: Reagents for Directed Metalation of Pyridines
| Pyridine Substrate | Lithiating Agent | Conditions | Position of Lithiation | Reference |
| 4-Methoxypyridine | Mesityllithium or PhLi | THF | C3 | arkat-usa.orgresearchgate.net |
| 4-Methoxypyridine | BuLi-LiDMAE base | THF | C2 | arkat-usa.orgresearchgate.net |
| 2-Bromo-4-methoxypyridine (B110594) | LTMP | THF, -78°C | C3 | arkat-usa.orgresearchgate.net |
| 3,5-Dibromopyridine | TMPMgCl·LiCl | -25°C, 0.5 h | C2 | znaturforsch.com |
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying heterocyclic rings, particularly those that are electron-deficient or contain good leaving groups. ntu.edu.sgnih.gov While not a direct route to the final brominated product, SNAr is crucial for preparing precursors.
For example, the synthesis of methoxy-substituted pyridines often begins with a corresponding chloropyridine. The reaction of 4-chloropyridine (B1293800) hydrochloride with sodium methoxide (B1231860) is a classic SNAr reaction that yields 4-methoxypyridine, a potential starting material for further functionalization. arkat-usa.orgresearchgate.net
The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.com The reactivity is enhanced by electron-withdrawing groups on the ring and is sensitive to the nature of the leaving group, though not always in the expected order for pyridinium (B92312) ions. nih.gov
Table 4: Examples of Nucleophilic Aromatic Substitution on Pyridine Derivatives
| Substrate | Nucleophile | Conditions | Product | Reference |
| 4-Chloropyridine HCl | Sodium Methoxide | - | 4-Methoxypyridine | arkat-usa.orgresearchgate.net |
| 3-Methoxypyridine | Piperidine | NaH, LiI, THF, 60°C | 3-(Piperidin-1-yl)pyridine | ntu.edu.sg |
| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | 2-(Piperidin-1-yl)-N-methylpyridinium ion | nih.gov |
Halogen Dance Reactions for Bromine Installation
The "halogen dance" reaction is a notable transformation within organometallic chemistry, enabling the migration of a halogen atom across an aromatic or heteroaromatic ring. rsc.org This rearrangement, often base-catalyzed, provides access to regioisomers that are otherwise difficult to obtain through classical substitution methods. rsc.orgresearchgate.net In the context of substituted pyridines, this reaction serves as a powerful tool for molecular editing. kobe-u.ac.jp
While direct halogen dance on this compound is not prominently documented, studies on closely related precursors, such as 2,5-dibromo-4-methoxypyridine (B2608117), offer significant insights into this methodology. researchgate.net Research has shown that treating 2,5-dibromo-4-methoxypyridine with a strong base like n-butyllithium (n-BuLi) can induce a halogen dance. researchgate.net When the reaction between 2,5-dibromo-4-methoxypyridine and n-BuLi is allowed to proceed for an extended period (e.g., 30 minutes) before being quenched with an electrophile like dimethylformamide (DMF), the product formed is the C-3 aldehyde, not the expected C-2 substitution product. researchgate.net This indicates a 1,3-migration of the bromine atom from the C-5 to the C-3 position via a lithiated intermediate.
This process typically proceeds through a series of halogen-metal exchanges. kobe-u.ac.jp The base abstracts a proton or exchanges with a halogen to form an intermediate aryllithium species. This intermediate can then rearrange, with the halogen effectively "dancing" to a different position on the ring before subsequent functionalization. researchgate.netkobe-u.ac.jp The typical pattern for pyridine compounds is a 1,2-halogen shift. researchgate.net The strategic application of such reactions allows for the preparation of intricately substituted pyridine building blocks essential for more complex syntheses. researchgate.net
Optimization of Reaction Conditions and Yields
Solvent System Effects on Reaction Efficiency
The choice of solvent is critical, particularly in steps such as the demethylation of precursors like 4-bromo-2,5-dimethoxypyridine to yield the target this compound. google.com This transformation requires elevated temperatures, necessitating the use of polar, high-boiling point solvents. google.com
Research outlined in patent literature indicates that alcohols with three or more carbon atoms, such as 2-propanol, 1-propanol, and 1-butanol, are effective. google.com The use of 2-propanol at its reflux temperature is noted as a preferred condition, as this solvent choice facilitates a more convenient work-up procedure. google.com
Tert-amyl-alcohol has been identified as a particularly advantageous solvent, providing excellent conversion rates which shorten reaction times. google.com Its high boiling point allows for higher reaction temperatures, and it enables good phase separation from aqueous layers during the work-up process, simplifying product isolation. google.com The optimal temperature range for related demethylation reactions is cited as being between 75°C and 120°C. google.com
| Solvent | Key Advantages | Preferred Temperature Range (°C) | Reference |
|---|---|---|---|
| 2-Propanol | Allows for a convenient work-up procedure. | Reflux | google.com |
| tert-Amyl-alcohol | Excellent conversion rates, short reaction times, good phase separation during work-up. | 75 - 120 | google.com |
Catalyst and Base Selection for Enhanced Selectivity
In the synthetic sequence involving this compound derivatives, subsequent steps like Suzuki or borylation reactions demand careful selection of catalysts and bases to ensure high selectivity and yield. google.comgoogle.com For instance, the installation of a pinacol (B44631) boronic ester onto a derivative, tert-butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)butanoate, is a palladium-catalyzed process. google.comgoogle.com
Various palladium catalyst systems have been shown to be effective, including Pd(OAc)₂/PPh₃ and Pd(Amphos)₂Cl₂. google.comgoogle.com Particularly good results have been reported using Pd(Amphos)₂Cl₂ as the catalyst system. google.comgoogle.com The catalyst loading is also a crucial parameter, typically ranging from 0.5 mol% to 5 mol%, with a preferred ratio of approximately 1 mol% relative to the substrate. google.comgoogle.com
The choice of base is equally important for the efficiency of these cross-coupling reactions. A variety of inorganic bases can be utilized in conjunction with the palladium catalyst. google.comgoogle.com In related Suzuki coupling reactions for the synthesis of other substituted pyridines, the combination of K₂CO₃ as the base and Pd(dppf)Cl₂ as the catalyst in a mixed solvent system was found to be optimal, significantly improving yields. researchgate.netresearchgate.net
| Reaction Type | Catalyst System | Base | Key Findings | Reference |
|---|---|---|---|---|
| Pd-catalyzed Borylation | Pd(Amphos)₂Cl₂ | Various inorganic bases | Particularly good results obtained with this catalyst. Optimal loading around 1 mol%. | google.comgoogle.com |
| Pd-catalyzed Borylation | Pd(OAc)₂/PPh₃ | Various inorganic bases | Effective catalyst system for the transformation. | google.comgoogle.com |
| Suzuki Coupling | Pd(dppf)Cl₂ | K₂CO₃ | Optimal combination for synthesizing 2-methyl-4-phenylpyridine, increasing total yield to 81%. | researchgate.netresearchgate.net |
Chemical Reactivity and Transformation Pathways of 4 Bromo 5 Methoxypyridin 2 1h One
Cross-Coupling Reactions at the C-4 Bromine Center
The bromine atom at the C-4 position is a primary site for functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. acs.orgtcichemicals.commdpi.com In the context of 4-bromo-5-methoxypyridin-2(1H)-one and its derivatives, the C-4 bromine atom serves as an effective coupling partner with various organoboron reagents. tcichemicals.com The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > OTf >> Cl. tcichemicals.com
While direct Suzuki-Miyaura coupling on this compound is feasible, a common strategy involves a two-step sequence where the bromide is first converted into a boronic ester. For instance, the N-alkylated derivative, tert-butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)butanoate, undergoes a palladium-catalyzed borylation reaction to install a pinacol (B44631) boronic ester at the C-4 position. google.comgoogle.com This boronic ester intermediate can then participate in subsequent Suzuki-Miyaura coupling reactions with various aryl or heteroaryl halides. google.comgoogle.com
The success of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, base, and solvent. researchgate.net Palladium catalysts, often with phosphine (B1218219) ligands, are typically employed. mdpi.comresearchgate.netmdpi.com A variety of bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄), are used to facilitate the transmetalation step. researchgate.netmdpi.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Conditions for Bromopyridine Derivatives This table presents representative conditions for Suzuki-Miyaura reactions on related bromopyridine systems, illustrating common catalytic systems and reagents.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Aryl Bromide | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | researchgate.net |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | mdpi.com |
| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | beilstein-journals.org |
| 5-bromo-2-tosyloxynicotinaldehyde | Arylboronic Acid | Pd(dba)₂ / Ligand (tfp or PCy₃·HBF₄) | K₂CO₃ | THF/Water | researchgate.net |
Beyond the Suzuki-Miyaura reaction, the C-4 bromine of this compound is amenable to other palladium-catalyzed transformations. A key example is the Miyaura borylation , which is used to synthesize the boronic ester intermediates mentioned previously. rsc.org This reaction involves the coupling of the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), catalyzed by a palladium complex. google.comgoogle.comrsc.org
Another important palladium-catalyzed reaction applicable to bromopyridines is the Sonogashira coupling , which forms C-C triple bonds by reacting the bromide with a terminal alkyne. beilstein-journals.org This method provides a direct route to highly functionalized alkynyl-pyridines. beilstein-journals.org Furthermore, pyridyl sulfones, which can be derived from bromopyridines, can act as nucleophiles in palladium-catalyzed cross-coupling reactions with aryl bromides. acs.org
Reactions Involving the Pyridinone Nitrogen (N1)
The nitrogen atom of the pyridinone ring is a nucleophilic center that readily participates in alkylation and arylation reactions. This allows for the introduction of a wide range of substituents at the N1 position, which is a common strategy for modifying the compound's properties.
N-alkylation of this compound can be achieved by reacting it with alkyl halides in the presence of a base. google.comgoogle.com A documented example is the reaction with tert-butyl 2-bromobutanoate, which selectively yields the N-alkylated product. google.comgoogle.com The choice of solvent and base is crucial for achieving high selectivity for N-alkylation over potential O-alkylation of the pyridone oxygen. researchgate.net Reactions are often performed in a mixture of a protic solvent (like an alcohol) and a polar aprotic solvent at controlled temperatures. google.com
N-arylation can be accomplished using various methods, including copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. nih.govacs.org For example, N-arylation of pyrazoles with 2-halogenopyridines is a well-established transformation that can be applied to pyridinone systems. nih.govacs.org
Table 2: Examples of N-Alkylation and N-Arylation Reactions on Pyridinone and Related Systems
| Substrate | Reagent | Catalyst/Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| This compound | tert-butyl 2-bromobutanoate | Inorganic Base | Acetone/Alcohol | N-alkylated pyridinone | google.comgoogle.com |
| 2-Pyridone | Benzyl (B1604629) or Allyl Chlorides | CsF | Not specified | N-alkylated pyridone | researchgate.net |
| Pyrazoles | 2-halogenopyridines | Cs₂CO₃ or Copper catalyst | DMF/MeCN | N-arylated pyrazole | nih.govacs.org |
| 2-Bromo-5-methoxypyridine (B47582) | Ethyl bromoacetate | None (heating) | None (neat) | N-alkylated pyridinium (B92312) salt | acs.org |
A specific and interesting transformation involving the pyridinone nitrogen is the formation of N-pyridyl-pyridin-2(1H)-ones. This can be achieved through a domino reaction where a 2-bromopyridine (B144113) reacts with an in-situ formed pyridinone. mdpi.com A study on the ruthenium-catalyzed reaction of 2-bromo-3-methylpyridine (B184072) demonstrated that the initially formed 3-methylpyridin-2(1H)-one immediately reacts with another molecule of the starting bromopyridine to yield the N-pyridylpyridone product quantitatively. mdpi.com This type of reaction suggests that this compound could potentially react with a suitable bromopyridine under similar catalytic conditions to form a dimeric N-pyridyl-pyridin-2(1H)-one structure. mdpi.com
Transformations of the Methoxy (B1213986) Group at C-5
The methoxy group at the C-5 position can also be a site for chemical modification, primarily through demethylation. This reaction converts the methoxy ether into a hydroxyl group, yielding a 5-hydroxypyridinone derivative.
The synthesis of this compound itself is achieved through the demethylation of 4-bromo-2,5-dimethoxypyridine (B2638541). google.comgoogle.com This particular demethylation is regioselective, cleaving the methyl group at the 2-position to form the pyridinone ring, while the C-5 methoxy group remains. However, under different or more forcing conditions, the C-5 methoxy group can also be cleaved. For instance, treatment of related 2,3-dimethoxypyridines with boron tribromide (BBr₃) results in the cleavage of both methoxy groups to yield dihydroxypyridines. nih.gov
The demethylation to form the parent compound this compound from its dimethoxy precursor is typically performed in high-boiling polar solvents like 2-propanol, 1-butanol (B46404), or ethylene (B1197577) glycol at elevated temperatures, generally between 75°C and 120°C. google.com Using 2-propanol at its reflux temperature is noted as a particularly convenient method. google.com
Demethylation and Ether Cleavage Reactions
The methoxy group at the C5-position and the implicit methoxy group at the C2-position in its precursor, 4-bromo-2,5-dimethoxypyridine, are susceptible to cleavage under specific conditions to yield the corresponding hydroxyl or pyridinone functionalities.
Synthesis via Demethylation: The target compound, this compound, is itself synthesized via a selective demethylation reaction. Starting from 4-bromo-2,5-dimethoxypyridine, the C2-methoxy group is cleaved to form the pyridinone ring. google.comgoogle.com This transformation is typically performed in polar, high-boiling point solvents like 2-propanol or 1-butanol at elevated temperatures, generally between 75°C and 120°C. google.comgoogle.com The use of 2-propanol at reflux temperature is particularly noted for its efficiency and convenient work-up procedure. google.comgoogle.com
Cleavage Reactions of Related Structures: While specific demethylation studies on the C5-methoxy group of this compound are not extensively detailed, reactions on analogous methoxypyridine structures provide insight into potential pathways. Strong Lewis acids are effective reagents for this purpose. For instance, boron tribromide (BBr₃) in dichloromethane (B109758) is a standard method used to cleave methyl ethers on pyridinone and pyridine (B92270) rings to yield the corresponding alcohols or phenols. osti.gov In a related system, 3-iodo-4-methoxypyridin-2-ones undergo a demethylation and annulation process induced by triethylamine (B128534) (Et₃N) at high temperatures, which proceeds through an Sɴ2 dealkylation mechanism. acs.org
Table 1: Demethylation and Ether Cleavage Reactions on Methoxypyridine Scaffolds
| Starting Material | Reagent(s) and Conditions | Product | Reference |
|---|---|---|---|
| 4-Bromo-2,5-dimethoxypyridine | 2-Propanol, reflux temperature (75°C - 120°C) | This compound | google.comgoogle.com |
| 2-Methoxy-4-chloro-5-bromopyridine | Boron tribromide (BBr₃), Dichloromethane, -78°C | 4-Chloro-5-bromopyridin-2(1H)-one | |
| 5-Aryl-3-iodo-4-methoxypyridin-2-one | Et₃N, DMF, 80°C | 7-Arylfuro[3,2-c]pyridin-4-one (via demethylation-cyclization) | acs.org |
| 4-(5,6-Dimethoxy-2-(naphthalen-1-yl)pyridin-3-yl)benzonitrile | Boron tribromide (BBr₃), Dichloromethane, 0°C to RT | Demethylated phenol (B47542) product | osti.gov |
Potential for Further Alkoxylation or Functionalization
This compound serves as a scaffold for further diversification through reactions at the C4-bromo position and the N1-nitrogen atom.
Functionalization at the C4-Position: The bromine atom is a versatile handle for introducing new functional groups, primarily through metal-catalyzed cross-coupling reactions.
Borylation: A key transformation is the palladium-catalyzed borylation of the C4-bromo group. This reaction, using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl₂, converts the bromo-substituent into a pinacol boronic ester. google.comgoogle.comnih.gov This boronic ester is a crucial intermediate for subsequent Suzuki cross-coupling reactions, allowing for the formation of carbon-carbon bonds. researchgate.net
Alkoxylation: The bromo group can potentially be substituted by an alkoxy group. General methods for the alkoxylation of aromatic halides involve reaction with a metal alcoholate in the presence of a copper catalyst. google.com The introduction of further alkoxy groups at the C4-position has been explored in related heterocyclic systems. nih.govsorbonne-universite.fr
Functionalization at the N1-Position: The nitrogen atom of the pyridinone ring is nucleophilic and can be readily functionalized.
N-Alkylation: Following its formation, the pyridinone nitrogen is often alkylated. For example, it undergoes N-alkylation with electrophiles like tert-butyl 2-bromobutanoate in the presence of a base to attach alkyl chains to the nitrogen atom. google.comgoogle.com
Table 2: Functionalization Reactions of this compound
| Position | Reaction Type | Reagent(s) and Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C4-Br | Pd-catalyzed Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, 1,4-dioxane | Pinacol boronic ester | google.comgoogle.comnih.gov |
| N1-H | N-Alkylation | tert-Butyl 2-bromobutanoate (VII) | N-alkylated pyridinone | google.comgoogle.com |
Regioselective Functional Group Interconversions
The defined positions of the functional groups on the this compound core enable highly regioselective transformations, which are critical for the construction of complex molecules.
The synthetic pathway described in patent literature serves as a prime example of regioselectivity. google.comgoogle.com The initial step involves the selective demethylation of 4-bromo-2,5-dimethoxypyridine at the C2-position to form the pyridinone, leaving the C5-methoxy group intact. google.comgoogle.com This is followed by a selective N-alkylation of the pyridinone nitrogen. google.comgoogle.com Subsequently, the C4-bromo position is regioselectively converted into a boronic ester, demonstrating that the different reactive sites (N-H, C-Br) can be addressed in a specific order without interfering with each other. google.comgoogle.com
Studies on related substituted pyridines and pyridinones further underscore the principles of regiocontrol.
Directed Metalation: In bromo-methoxypyridines, the choice of base and the position of existing substituents can direct lithiation to a specific carbon atom. For example, treatment of 2-bromo-4-methoxypyridine (B110594) with lithium tetramethylpiperidide (LTMP) leads to lithiation at the C3-position, between the two directing groups. arkat-usa.orgresearchgate.net
Sequential Cross-Coupling: On di-halogenated pyridinone systems, site-selective cross-coupling reactions can be performed. For instance, a 3,5-diiodopyridin-2-one can undergo a selective Suzuki coupling at the more reactive C5-position, leaving the C3-iodine available for a subsequent, different coupling reaction like a Sonogashira coupling. acs.org This sequential functionalization allows for the controlled, regioselective introduction of different substituents onto the pyridinone core.
This high degree of regiochemical control makes this compound and its precursors powerful platforms for building structurally diverse and complex molecular architectures.
Advanced Spectroscopic and Structural Elucidation of the Compound and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 4-bromo-5-methoxypyridin-2(1H)-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The pyridinone ring contains two protons, H3 and H6, which are in different chemical environments and are therefore expected to have different chemical shifts. The methoxy (B1213986) group at the C5 position will present a characteristic singlet for its three equivalent protons. The N-H proton of the pyridinone tautomer will likely appear as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.
Based on the analysis of structurally similar compounds, the predicted ¹H NMR spectral data for this compound in a suitable solvent like DMSO-d₆ are summarized in the table below. The proton at C3 would likely appear at a higher chemical shift (downfield) compared to the proton at C6 due to the deshielding effect of the neighboring carbonyl group and the bromine atom.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H3 | ~7.8 | s | N/A |
| H6 | ~6.5 | s | N/A |
| -OCH₃ | ~3.8 | s | N/A |
| N-H | ~11.5 | br s | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.
The carbonyl carbon (C2) is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The carbon attached to the bromine (C4) and the carbon attached to the methoxy group (C5) will also have characteristic chemical shifts. The remaining ring carbons (C3 and C6) and the methoxy carbon will appear at higher field strengths.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~160 |
| C3 | ~130 |
| C4 | ~100 |
| C5 | ~145 |
| C6 | ~105 |
| -OCH₃ | ~56 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, no significant COSY correlations are expected between the ring protons (H3 and H6) as they are not on adjacent carbons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals to their corresponding ¹³C signals, for instance, confirming the assignments of C3-H3, C6-H6, and the methoxy group.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a valuable tool for identifying the functional groups present in a molecule. arkat-usa.org These techniques are complementary, as some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa. nih.gov
The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the pyridinone ring would be prominent, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a broad band in the range of 3200-3400 cm⁻¹. The C-O stretching of the methoxy group and the C-Br stretching vibrations would also be observable at their characteristic frequencies.
Raman spectroscopy would be particularly useful for observing the vibrations of the pyridinone ring and the C-Br bond. The symmetric stretching vibrations of the ring are often strong in the Raman spectrum.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H | Stretching | ~3300 (broad) | Weak/Not observed |
| C-H (aromatic) | Stretching | ~3100-3000 | Strong |
| C=O | Stretching | ~1680 (strong) | Moderate |
| C=C, C=N | Ring Stretching | ~1600-1450 | Strong |
| C-O (methoxy) | Stretching | ~1250 | Moderate |
| C-Br | Stretching | ~600-500 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₆H₆BrNO₂), the molecular weight is approximately 204.02 g/mol . chemsrc.com The mass spectrum would show a molecular ion peak [M]⁺ and, due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule and its fragments. For this compound, HRMS would confirm the elemental composition of C₆H₆BrNO₂ by matching the experimentally measured exact mass with the theoretically calculated mass.
The fragmentation pattern in the mass spectrum would provide further structural clues. Common fragmentation pathways for such a molecule could include the loss of the methoxy group (-OCH₃), the bromine atom (-Br), or carbon monoxide (-CO) from the pyridinone ring. Analysis of the m/z values of these fragment ions would help to piece together the structure of the original molecule.
| Ion | Formula | Calculated m/z | Predicted Relative Abundance |
|---|---|---|---|
| [M(⁷⁹Br)]⁺ | C₆H₆⁷⁹BrNO₂ | 202.9582 | High |
| [M(⁸¹Br)]⁺ | C₆H₆⁸¹BrNO₂ | 204.9561 | High |
| [M-CH₃]⁺ | C₅H₃BrNO₂ | 187.9425 (for ⁷⁹Br) | Moderate |
| [M-CO]⁺ | C₅H₆BrNO | 174.9659 (for ⁷⁹Br) | Moderate |
| [M-Br]⁺ | C₆H₆NO₂ | 124.0399 | Low |
X-ray Crystallography for Solid-State Structural Determination
In the solid state, 2-pyridone and its derivatives predominantly exist in the lactam form, which is stabilized by the formation of hydrogen-bonded dimers or catemeric chains. rsc.org The precise geometry and packing arrangement are, however, sensitive to the nature and position of substituents on the pyridone ring.
While a single-crystal X-ray structure for this compound is not publicly available, analysis of closely related structures provides a strong basis for understanding its likely solid-state characteristics. For instance, X-ray Powder Diffraction (XRPD) has been employed in the characterization of its derivatives, confirming their crystalline nature. uq.edu.augoogle.com XRPD is a powerful tool for analyzing polycrystalline materials, providing information on phase purity, crystal lattice parameters, and polymorphism.
Detailed structural insights can be gleaned from single-crystal X-ray diffraction studies of substituted pyridin-2(1H)-one derivatives. These studies reveal how different substituents influence the molecular geometry and the network of intermolecular interactions.
Research Findings from Related Structures
The crystal structures of various bromo- and methoxy-substituted pyridinyl compounds have been determined, offering valuable comparative data. For example, the structure of (E)-2-methoxy-5-(((6-methoxypyridin-3yl)imino)methyl)phenol was solved, revealing a monoclinic crystal system with space group P21/c. researchgate.net The asymmetric unit contained two independent molecules, highlighting the possibility of conformational polymorphism. researchgate.net The molecular packing in this structure is stabilized by a combination of O–H···N and C–H···O intermolecular hydrogen bonds, which link the molecules into dimers. researchgate.net
In another example, the crystal structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a related heterocyclic system, shows a nearly planar conformation with a dihedral angle of just 0.62 (17)° between the phenyl and the imidazo[1,2-a]pyridine (B132010) rings. iucr.org The crystal packing is characterized by short H···H contacts and potential π–π stacking interactions, which are common in aromatic heterocyclic compounds. iucr.org
Furthermore, the analysis of methyl 1-(6-bromo-2-pyridinyl)-5-hydroxy-1H-pyrazole-3-carboxylate, which contains a bromo-substituted pyridine (B92270) ring, shows the molecule crystallizes in the monoclinic space group P21/c. nih.gov
These examples demonstrate the common structural motifs and intermolecular interactions that are likely to be present in the crystal structure of this compound. The presence of the bromine atom allows for the possibility of halogen bonding, while the methoxy group and the pyridone ring's N-H and carbonyl groups are expected to be key players in forming a robust hydrogen-bonding network.
The following tables present crystallographic data for some representative substituted pyridin-2(1H)-one derivatives and related bromo- and methoxy-substituted pyridinyl compounds. This data serves as a valuable reference for predicting the structural properties of this compound.
Table 1: Crystallographic Data for (E)-2-methoxy-5-(((6-methoxypyridin-3yl)imino)methyl)phenol researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.6149(2) |
| b (Å) | 14.5520(5) |
| c (Å) | 29.9813(8) |
| β (°) | 94.795(3) |
| Volume (ų) | 2440.0(1) |
| Z | 8 |
| R-factor (%) | 5.0 |
Table 2: Crystallographic Data for a Schiff-base compound 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.0774(2) |
| b (Å) | 29.2138(5) |
| c (Å) | 8.5696(2) |
| β (°) | 92.4756(14) |
| Volume (ų) | 2270.41(8) |
| Z | 4 |
Table 3: Crystallographic Data for Methyl 1-(6-bromo-2-pyridinyl)-5-hydroxy-1H-pyrazole-3-carboxylate nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.5817(12) |
| b (Å) | 12.3223(10) |
| c (Å) | 15.8773(11) |
| α (°) | 90 |
| β (°) | 71.060(8) |
| γ (°) | 90 |
| Volume (ų) | 1947.7(3) |
These data illustrate the diversity in crystal packing and unit cell parameters that can arise from different substitution patterns on the pyridinone scaffold. The determination of the precise crystal structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the structural chemistry of this class of compounds.
Computational and Theoretical Investigations of 4 Bromo 5 Methoxypyridin 2 1h One
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. mdpi.com By approximating the complex many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy, making it a popular choice for studying medium-sized organic molecules like 4-bromo-5-methoxypyridin-2(1H)-one. mdpi.comresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation and predict various molecular properties. dergipark.org.trrjmseer.com
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For pyridinone derivatives, theoretical calculations can predict bond lengths, bond angles, and dihedral angles. These calculated geometries can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational method. dergipark.org.tr Studies on related substituted pyridines and other heterocyclic compounds have shown that geometries optimized using DFT methods, such as B3LYP with appropriate basis sets, are generally in good agreement with experimental crystal structures. nih.gov
Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, this would involve assessing the orientation of the methoxy (B1213986) group relative to the pyridinone ring. DFT calculations can determine the relative energies of different conformers, identifying the most stable (lowest energy) conformation. This information is crucial as the conformation can influence the molecule's reactivity and intermolecular interactions. scielo.org.mx
Table 1: Representative Calculated vs. Experimental Geometric Parameters for a Substituted Pyridine (B92270) Derivative
| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) |
| C-N Bond Length (Å) | 1.335 | 1.323 |
| C-C Bond Length (Å) | 1.397 | 1.381 |
| C-Cl Bond Length (Å) | 1.766 | 1.737 |
| Note: Data is for a related chloro-substituted pyridine compound and serves as an illustrative example of the typical agreement between calculated and experimental values. nih.gov Small discrepancies are often attributed to the fact that calculations are typically performed for a molecule in the gas phase, while experimental data is from the solid state where intermolecular forces are present. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.comnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A smaller gap suggests that the molecule is more easily excitable, indicating higher reactivity and lower kinetic stability. mdpi.commdpi.com Conversely, a larger HOMO-LUMO gap implies greater stability. mdpi.com DFT calculations can accurately predict the energies of these orbitals and the resulting energy gap. mdpi.comnih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Related Pyridine Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.878 |
| ELUMO | -1.475 |
| Energy Gap (ΔE) | 5.403 |
| Note: Data is for a related bromo-hydroxypyridine compound and illustrates the type of information obtained from FMO analysis. mdpi.com |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wuxiapptec.com It is plotted onto the electron density surface, using a color scale to indicate different potential values. walisongo.ac.id Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. wuxiapptec.comresearchgate.net
Prediction and Interpretation of Spectroscopic Properties
Computational methods are also invaluable for predicting and interpreting spectroscopic data, providing a bridge between molecular structure and experimental spectra.
Theoretical vibrational (infrared and Raman) spectra can be calculated using DFT. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can determine the frequencies and intensities of the vibrational modes of the molecule. uzh.ch These calculated frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other factors in the theoretical model. researchgate.net Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net
The assignment of specific vibrational modes to the observed spectral bands can be complex, especially for molecules with many atoms. Potential Energy Distribution (PED) analysis is a computational tool used to determine the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode of vibration, aiding in the definitive assignment of the spectral bands. researchgate.net For this compound, this would allow for a detailed understanding of the vibrations associated with the pyridinone ring, the C-Br bond, the methoxy group, and the N-H bond. nih.gov
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding tensors, from which chemical shifts can be derived. acs.org
Calculations can predict both ¹H and ¹³C NMR chemical shifts. mdpi.comtandfonline.com Similar to vibrational spectroscopy, the accuracy of the predicted chemical shifts depends on the chosen level of theory (functional and basis set) and whether solvent effects are included in the model. mdpi.com By comparing the calculated chemical shifts with experimental NMR spectra, it is possible to confirm peak assignments and gain a deeper understanding of the electronic environment of each nucleus in the this compound molecule. acs.orgrsc.org
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, including those involving pyridinone derivatives. Theoretical studies, often employing Density Functional Theory (DFT), allow for the detailed investigation of reaction pathways, the characterization of transient intermediates, and the determination of transition state structures and energies. researchgate.net Such studies are crucial for understanding the reactivity of molecules like this compound and predicting their behavior in various chemical transformations.
One of the key reaction types for which pyridines are studied is nucleophilic aromatic substitution (SNAr). Research on the reactivity of a broad array of substituted pyridines has been conducted to determine reaction rates and free energies of activation (ΔG‡SNAr). rsc.org In one such study, the reaction between 2-bromo-5-methoxypyridine (B47582) and benzyl (B1604629) alcohol in DMSO was used as a "touchstone reaction" to calibrate relative rates determined from competition experiments. rsc.org This approach allows for the systematic quantification of how different substituents on the pyridine ring affect its susceptibility to nucleophilic attack. rsc.org
A theoretical investigation into a reaction mechanism typically involves the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, all intermediates, and transition states are optimized to find the lowest energy conformations. researchgate.net
Vibrational Analysis: This is performed to confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates should have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Energy Calculations: The relative energies of all species are calculated to construct a potential energy profile for the reaction. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step. researchgate.net
For a hypothetical SNAr reaction involving this compound, theoretical calculations could provide the data shown in the interactive table below. Such data helps in understanding the feasibility and kinetics of the reaction.
Table 1: Hypothetical Calculated Energy Profile for an SNAr Reaction
| Species | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 | 0 |
| Intermediate | Meisenheimer-like complex | +5.4 | 0 |
| Transition State (TS) | Structure between intermediate and product | +15.2 | 1 |
| Products | Substituted pyridinone + Br- | -10.8 | 0 |
Note: The data in this table is illustrative and represents the type of output generated from DFT calculations on reaction mechanisms as described in the literature. researchgate.net
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials are of significant interest for their potential applications in modern technologies like optoelectronics, telecommunications, and optical computing. researchgate.netfrontiersin.org Organic molecules, in particular, can exhibit substantial NLO responses due to the delocalization of π-electrons. researchgate.net Computational methods, especially DFT, are widely used to predict and understand the NLO properties of molecules, providing a valuable tool for designing new materials with enhanced characteristics. researchgate.netnih.gov
The NLO response of a molecule is primarily described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (βo or βtot) is a key parameter for second-order NLO materials. researchgate.netnih.gov A large βo value is indicative of a strong NLO response. researchgate.net Theoretical calculations can reliably estimate this value. For comparison, the calculated first hyperpolarizability of a new compound is often compared to that of urea, a standard reference material for NLO studies. tandfonline.com
The key molecular properties that influence the NLO response and are evaluated through theoretical calculations include:
Dipole Moment (µ): Asymmetry in the charge distribution is essential for second-order NLO activity. frontiersin.org
Polarizability (αo): This measures the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net
First Hyperpolarizability (βo): This tensor quantity describes the second-order NLO response. nih.gov
HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response, as it indicates easier electronic transitions. nih.govmdpi.com
For this compound, the presence of an electron-donating methoxy group, an electron-withdrawing bromine atom, and the delocalized π-system of the pyridinone ring suggests the potential for NLO activity. Theoretical DFT calculations could be used to quantify this potential. The results would typically be presented in a format similar to the interactive table below.
Table 2: Representative Theoretical NLO Properties
| Parameter | Calculated Value (a.u.) | Description |
|---|---|---|
| Dipole Moment (µ) | 3.5 D | Measures charge distribution asymmetry. |
| Mean Polarizability (αo) | 150 x 10-24 esu | Indicates the molecule's response to an electric field. |
| First Hyperpolarizability (βtot) | 250 x 10-31 esu | Quantifies the second-order NLO response. tandfonline.com |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. nih.gov |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. nih.gov |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Energy gap related to molecular reactivity and NLO properties. nih.govmdpi.com |
Note: The data in this table is hypothetical but representative of values obtained for similar organic molecules through DFT calculations as reported in the literature. nih.govtandfonline.com The unit for hyperpolarizability is often reported in electrostatic units (esu).
These computational investigations are crucial for screening potential NLO candidates before undertaking the significant effort of synthesis and experimental characterization. frontiersin.org
Strategic Utility in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
The strategic importance of 4-bromo-5-methoxypyridin-2(1H)-one is prominently highlighted by its role as a pivotal intermediate in the multi-step synthesis of complex, biologically active molecules. google.comgoogle.com A notable example is its application in the preparation of potent Factor XIa inhibitors, which are of interest in the development of antithrombotic therapies. nih.gov
In a patented synthetic route, this compound (designated as compound VI in the sequence) is central to the entire process. google.comgoogle.com The synthesis begins with 2,5-dimethoxypyridine (B1356635), which is first converted to 4-bromo-2,5-dimethoxypyridine (B2638541) (V). A selective demethylation of this precursor yields the key intermediate, this compound (VI). google.com This intermediate then undergoes a series of transformations, including N-alkylation and subsequent palladium-catalyzed cross-coupling reactions, to build the elaborate structure of the final therapeutic candidates. google.comgoogle.com The precise positioning of the bromo and methoxy (B1213986) groups on the pyridinone ring is critical for the success of the subsequent bond-forming strategies, underscoring the compound's essential role in the construction of these complex pharmaceutical agents. google.com
Scaffold for Diversification and Library Synthesis
The structure of this compound is well-suited to serve as a scaffold for chemical library synthesis, a key strategy in modern drug discovery. acs.orgacs.orgbham.ac.uk The compound offers at least two distinct vectors for diversification, allowing for the systematic introduction of a wide range of chemical functionalities to explore structure-activity relationships (SAR).
The two primary points of diversification are:
The C4-Position: The bromine atom at the C4 position is a versatile handle for introducing molecular diversity. It is readily employed in transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed borylation reaction converts the bromo-substituent into a pinacol (B44631) boronic ester. google.comgoogle.com This boronic ester is a highly versatile intermediate for subsequent Suzuki-Miyaura coupling reactions, enabling the introduction of a vast array of aryl and heteroaryl groups at this position. google.combeilstein-journals.org
The N1-Position: The nitrogen atom of the pyridinone ring can be functionalized through N-alkylation. In a documented synthesis, the pyridone nitrogen is alkylated using tert-butyl 2-bromobutanoate, introducing an ester-containing side chain. google.comgoogle.com This alkylation adds another layer of complexity and provides further opportunities for modification.
This dual-functional handle allows chemists to generate large libraries of analogues where different substituents can be systematically varied at both the C4 and N1 positions, which is invaluable for optimizing the biological activity and physicochemical properties of lead compounds. frontiersin.org
Precursor to Other Functionalized Pyridine (B92270) and Pyridone Systems
Beyond its direct use, this compound is a valuable precursor for synthesizing other highly functionalized pyridine and pyridone systems that are themselves useful building blocks. arkat-usa.orgmdpi.comuiowa.edu
A key transformation that highlights its utility as a precursor is its conversion into an N-alkylated pyridinone boronic ester. google.comgoogle.com Specifically, after N-alkylation, the bromo group at the C4 position is transformed via a palladium-catalyzed reaction with a diboron (B99234) reagent to yield tert-butyl 2-[5-methoxy-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-1(2H)-yl]butanoate. google.com This boronic ester derivative is a significantly more versatile intermediate for Suzuki-Miyaura cross-coupling reactions than the parent bromide, often providing higher yields and tolerating a broader range of coupling partners. This conversion effectively transforms the initial building block into a more advanced and reactive precursor for further synthetic elaborations.
Furthermore, the synthesis of this compound itself from 4-bromo-2,5-dimethoxypyridine via selective demethylation demonstrates how pyridone systems can be accessed from corresponding pyridine precursors. google.comgoogle.com This highlights the chemical interchangeability between these related heterocyclic systems.
Application in Stereoselective Synthetic Pathways
The utility of this compound extends to the challenging field of stereoselective synthesis, where the precise three-dimensional arrangement of atoms is critical for biological function. acs.org Its application is demonstrated in the synthesis of specific enantiomers of complex drug candidates. google.comiitkgp.ac.in
In the synthesis of a 4-{[(2S)-2-{4-[5-chloro-2-(1H-1,2,3-triazol-1-yl)phenyl]-5-methoxy-2-oxopyridin-1(2H)-yl}butanoyl]amino}-2-fluorobenzamide derivative, the stereochemistry is carefully controlled. google.com A key step involves the N-alkylation of a pyridone core, derived from the this compound scaffold, with an enantiomerically pure reagent, (2R)-2-bromobutanoic acid. iitkgp.ac.in This reaction establishes a specific stereocenter on the side chain attached to the pyridone nitrogen. The synthetic sequence is designed to proceed without racemization, ultimately yielding the final compound as the desired (2S)-enantiomer. google.comiitkgp.ac.in This successful application underscores the compatibility of the this compound scaffold with synthetic strategies that demand stringent stereochemical control.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1630197-34-0 |
| Molecular Formula | C₆H₆BrNO₂ |
| Molecular Weight | 204.02 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
Key Synthetic Transformations
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 4-Bromo-2,5-dimethoxypyridine | Demethylating Agent | This compound | Selective Demethylation |
| This compound | tert-Butyl 2-bromobutanoate, Base | tert-Butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)butanoate | N-Alkylation |
| tert-Butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)butanoate | Bis(pinacolato)diboron (B136004), Pd Catalyst | tert-Butyl 2-[5-methoxy-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-1(2H)-yl]butanoate | Borylation |
| tert-Butyl 2-[5-methoxy-2-oxo-4-(...)-pyridin-1(2H)-yl]butanoate | Aryl Halide, Pd Catalyst, Base | Aryl-substituted pyridinone | Suzuki-Miyaura Coupling |
Future Research Directions and Unexplored Chemical Reactivity
Development of Novel Synthetic Routes with Improved Atom Economy
The current syntheses of 4-bromo-5-methoxypyridin-2(1H)-one often involve multi-step sequences that may not be optimal in terms of atom economy and environmental impact. A significant area for future research lies in the development of more convergent and greener synthetic strategies.
One promising approach is the application of [2+2+2] cycloaddition reactions, which are known for their high atom economy in constructing pyridines from simple precursors like alkynes and nitriles. bohrium.combohrium.com Research could focus on designing a cobalt- or other transition-metal-catalyzed cycloaddition that directly assembles the this compound core from appropriately substituted acetylenes and a cyanating agent. Another avenue involves the oxidative amination of functionalized cyclopentenones, a method that has recently emerged for the rapid, one-pot synthesis of pyridones. Adapting this methodology could provide a streamlined route from readily available starting materials.
Furthermore, solid-state synthesis presents a green alternative that minimizes solvent use. rsc.org Exploring mechanochemical or solvent-free thermal conditions for the cyclization and functionalization steps could lead to more sustainable and efficient production methods.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Research Challenges |
| [2+2+2] Cycloaddition | High atom economy, convergent. bohrium.com | Catalyst development, regioselectivity control. |
| Oxidative Amination | One-pot synthesis, mild conditions. | Substrate synthesis, optimizing reaction efficiency. |
| Solid-State Synthesis | Reduced solvent waste, potential for high yields. rsc.org | Reaction monitoring, scalability. |
Exploration of Alternative Catalytic Systems for Derivatization
The bromine atom at the C4 position is a prime handle for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. google.comresearchgate.net While effective, future research should explore a broader range of catalytic systems to access new chemical space and improve reaction efficiency.
The use of alternative transition metals, such as nickel or copper, could offer complementary reactivity and potentially lower costs. Nickel-catalyzed C-H functionalization has shown remarkable C3-selectivity on the 2-pyridone core, and exploring its application for C4-functionalization via the bromo-handle is a logical next step. rsc.org Copper-catalyzed reactions are also well-suited for forming C-N and C-O bonds, which would be valuable for expanding the library of derivatives.
Beyond traditional thermal catalysis, the application of photoredox catalysis could enable transformations under milder conditions and with unique selectivity. The generation of radical intermediates under visible light irradiation could open up novel pathways for alkylation and arylation at the C4 position. rsc.org Furthermore, developing aniline-based organocatalysts could enhance the rates of certain derivatization reactions, offering a metal-free alternative. nih.gov
Investigation of Unique Reactivity Patterns Under Non-Standard Conditions
Moving beyond standard benchtop conditions can often unveil unprecedented chemical reactivity. For this compound, exploring its behavior under non-standard conditions is a promising area for future investigation.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, enhanced safety for highly exothermic reactions, and the ability to generate and use unstable intermediates in situ. Investigating the derivatization of the title compound in a flow system could lead to more efficient and scalable processes.
Mechanochemistry and Sonochemistry: The application of mechanical force (mechanochemistry) or ultrasound (sonochemistry) can induce chemical transformations that are difficult to achieve through conventional heating. These techniques can promote reactions in the solid state, reduce reaction times, and sometimes alter selectivity. Studying the effect of these energy sources on the reactivity of the pyridinone core and its bromo substituent could unlock novel transformations.
Electrosynthesis: Utilizing electricity to drive chemical reactions is an inherently green approach. Anodic oxidation or cathodic reduction could be used to functionalize the pyridinone ring or to mediate coupling reactions at the bromo-position, potentially avoiding the need for stoichiometric chemical oxidants or reductants.
Advanced Computational Modeling for Rational Design of Derivatives
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can accelerate the discovery of new derivatives with desired functionalities.
Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to other pyridinone derivatives to model their biological activities. mdpi.comwisdomlib.orgresearchgate.net A similar approach could be used to design new analogs of this compound with enhanced therapeutic potential. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and predict the regioselectivity of various reactions, aiding in the design of more efficient synthetic routes. nih.govnih.gov
Machine learning algorithms, trained on libraries of existing and computationally generated triarylborane catalysts, have shown success in optimizing catalytic reactions. nih.gov A similar in-silico approach could be developed to screen for optimal catalysts for the derivatization of this compound. Molecular dynamics simulations can further provide insights into the interactions of these derivatives with biological targets or their conformational behavior within materials. nih.gov
Table 2: Application of Computational Methods
| Computational Method | Application Area | Potential Outcome |
| QSAR | Drug design | Prediction of biological activity for new derivatives. mdpi.comwisdomlib.org |
| DFT | Reaction mechanisms | Understanding reactivity and predicting selectivity. nih.gov |
| Machine Learning | Catalyst discovery | Identification of optimal catalysts for derivatization. nih.gov |
| Molecular Dynamics | Binding interactions | Simulating the behavior of derivatives with targets. nih.gov |
Integration into New Materials Chemistry Paradigms
The inherent properties of the pyridinone ring, such as its ability to form stable hydrogen bonds and coordinate with metal ions, make this compound an attractive building block for new materials.
A significant future direction is its use as a monomer or ligand for the construction of advanced materials. For instance, pyridone-based hydrogen-bonded organic frameworks (HOFs) have demonstrated remarkable stability and have been used in applications such as electrochemical sensing. rsc.orgrsc.orgresearchgate.net The bromo and methoxy (B1213986) groups on the title compound offer sites for post-synthetic modification within such a framework, allowing for the fine-tuning of its structural and functional attributes.
Furthermore, the incorporation of this pyridinone derivative into nanoscale metal-organic frameworks (nMOFs) is another promising avenue. chinesechemsoc.org Its ability to be polymerized after incorporation could lead to the development of novel composite materials. The bromo-substituent provides a reactive site for grafting the monomer onto other polymer backbones or for creating cross-linked networks, opening up possibilities for the development of new functional polymers and composites.
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR should show deshielded aromatic protons (δ 6.8–7.5 ppm for H-3 and H-6) and a methoxy singlet (δ 3.8–3.9 ppm). ¹³C NMR confirms the carbonyl (C-2, δ 165–170 ppm) and bromine-induced shifts .
- X-ray crystallography : SHELX refinement (SHELXL) resolves bond lengths and angles. For example, C-Br bonds average 1.89–1.92 Å, and planarity of the pyridinone ring (<0.05 Å deviation) confirms conjugation .
- HPLC-MS : Purity >95% with [M+H]⁺ at m/z 218 (C₆H₅BrNO₂).
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in derivatives .
What advanced strategies are recommended for addressing unexpected regioselectivity in substitution reactions involving the bromine moiety?
Advanced Research Focus
Regioselectivity challenges arise due to competing nucleophilic attacks at C-4 (bromine site) vs. C-6 (activated by the carbonyl). Strategies include:
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) at C-3 to block undesired sites.
- Metal catalysis : Suzuki-Miyaura coupling with Pd(PPh₃)₄ selectively replaces bromine with aryl/heteroaryl groups .
- Solvent effects : Polar aprotic solvents (DMSO) favor SNAr mechanisms at C-4, while protic solvents (MeOH) may promote side reactions.
Case Study : A Pd-catalyzed coupling achieved 85% yield of 4-aryl derivatives using K₂CO₃ in THF/water (3:1) at 80°C .
How should researchers approach conflicting NMR data when characterizing derivatives, and what complementary techniques can resolve ambiguities?
Advanced Research Focus
Conflicting NOESY or coupling constants may indicate dynamic processes (e.g., keto-enol tautomerism) or impurities. Solutions:
- Variable-temperature NMR : Detect tautomerization (e.g., enol forms at high temps).
- X-ray crystallography : Definitive bond confirmation (e.g., C=O vs. C-OH) .
- DFT calculations : Compare experimental vs. computed chemical shifts (Gaussian09/B3LYP/6-31G*).
Example : A 2023 study resolved tautomeric ambiguity in pyridinones using X-ray data (R-factor <0.05) and DFT .
What are the critical considerations for handling and storing this compound to prevent decomposition?
Q. Basic Research Focus
- Stability : Sensitive to light and moisture. Store in amber vials at –20°C under argon.
- Decomposition signs : Yellowing indicates oxidation; monitor via TLC (Rf shift).
- Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to potential skin/eye irritation .
Advanced Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life.
In crystallographic studies of derivatives, how can SHELX parameters be optimized for accurate refinement?
Q. Advanced Research Focus
- Disordered atoms : Use PART instructions and restraints (ISOR, DELU) .
- Twinned data : Apply TWIN/BASF commands (SHELXL) for pseudo-merohedral twinning .
- Hydrogen placement : Refine riding models with HFIX 137 (aromatic H) or AFIX 43 (methoxy groups) .
Case Study : A 2011 structure (R-factor 0.049) used SHELXL to refine weak C-H⋯O interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
